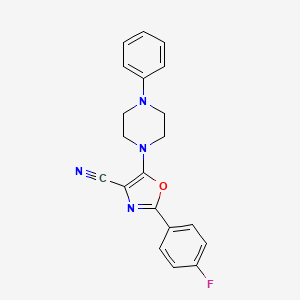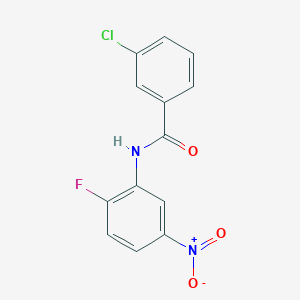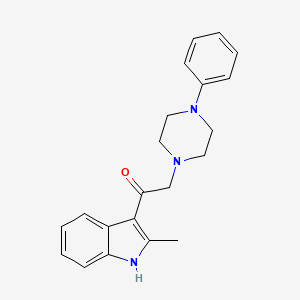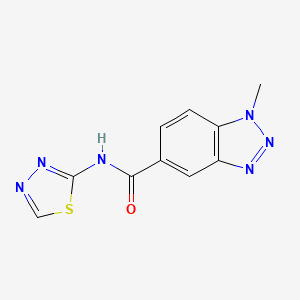
N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of “3,4-dimethoxyphenyl acetonitrile” involves decarboxylation, aldoxime reaction, and dehydration reaction . Another related compound, “N- [2- (3,4-dimethoxy phenyl)-2-oxo-ethyl]-2- (3,4,5-trimethoxy phenyl) acetamide”, is synthesized through a series of reactions including the addition of various reagents and catalysts .Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Derivatives for Antiulcer Activities : A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide. These compounds were evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. Certain derivatives demonstrated significant antiulcer activity, showcasing the potential of this compound in therapeutic applications (Hosokami et al., 1992).
Investigation of Polymorphs in Drug Development : The study of polymorphs of similar compounds, such as N-(3,5-difluorophenyl)-2,4-difluorobenzamide, is crucial in understanding the structural, thermal, and mechanical properties of potential drug candidates. This research contributes to the optimization of pharmaceutical properties and stability of compounds related to this compound (Mondal et al., 2017).
Development of Antiarrhythmic Agents : this compound has been studied in cardiac preparations to explore its potential as an antiarrhythmic agent. The compound exhibited properties such as inhibition of potassium and calcium channels, indicating its possible application in treating cardiac arrhythmias (Bril et al., 1995).
Antioxidant and Neuroprotective Potential
Antioxidant Activities of Phenol Derivatives : Derivatives of (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone, a related compound, demonstrated significant antioxidant activities. These molecules, including this compound, could be potent antioxidants with potential therapeutic applications (Artunç et al., 2020).
Neuroprotective Effects Against Oxidative Stress : Studies on analogs of oxyresveratrol, including derivatives of this compound, have shown cytoprotective effects against oxidative stress-induced cell death. These findings indicate the potential of such compounds in neuroprotection and the treatment of neurodegenerative diseases (Hur et al., 2013).
Pharmaceutical Research and Development
Antiulcer Drug Development : Research on derivatives of this compound has led to the discovery of compounds with potent antiulcer activities. These studies contribute to the development of new therapeutic agents for the treatment of gastric and duodenal ulcers (Asano et al., 1990).
Anticancer Research : Compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, structurally related to this compound, have shown potent and selective inhibitory activity against cancer cell lines. This suggests the potential of this compound in anticancer research (Mortimer et al., 2006).
Mécanisme D'action
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine, an analogue of the major human neurotransmitter dopamine, have been shown to have some activity as a monoamine oxidase inhibitor .
Mode of Action
For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, is known to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters .
Biochemical Pathways
Related compounds such as 3,4-dimethoxyphenethylamine have been found to affect the monoamine oxidase pathway .
Result of Action
Related compounds have been found to inhibit the action of monoamine oxidase, potentially leading to an increase in the levels of certain neurotransmitters .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMHEHGBRDUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-Difluorophenyl)methyl]azepane](/img/structure/B5708496.png)


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINE](/img/structure/B5708538.png)
![3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone](/img/structure/B5708546.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5708549.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5708583.png)

